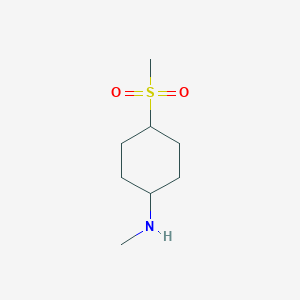
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid is a chemical compound with a unique structure that includes a benzoxazepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, which undergoes nucleophilic substitution reactions with reagents such as Grignard reagents, triethyl phosphite, and sodium borohydride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially with reagents like Grignard reagents and sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Grignard reagents and triethyl phosphite are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with Grignard reagents can yield various substituted benzoxazepines .
科学研究应用
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to induce cell cycle arrest in cancer cells by targeting specific proteins involved in cell division . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in place of the oxygen atom in the benzoxazepine ring.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8/h1-3,11H,4-6H2,(H,12,13) |
InChI 键 |
UXPKXSGPDKALBL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(CN1)C=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


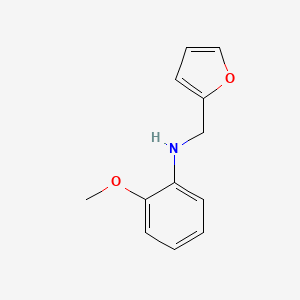
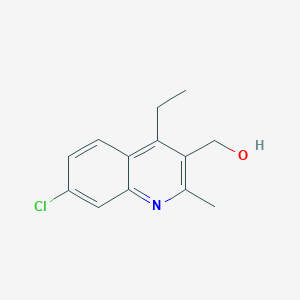

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
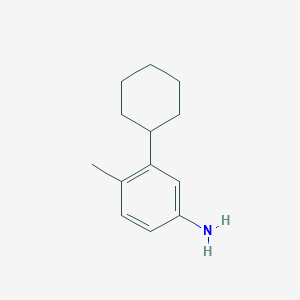
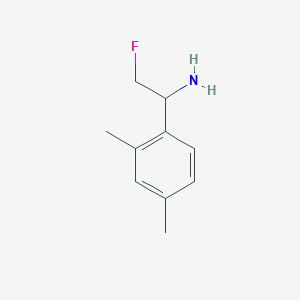
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)


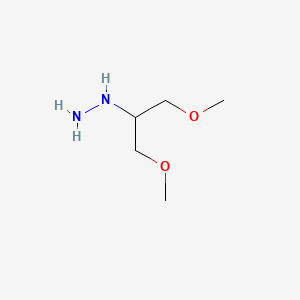

![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
